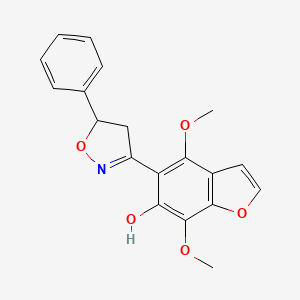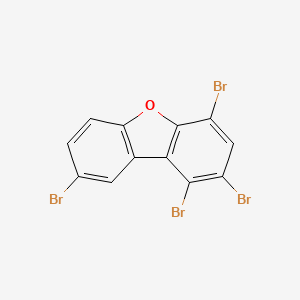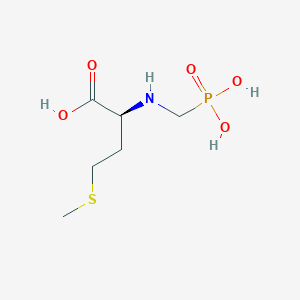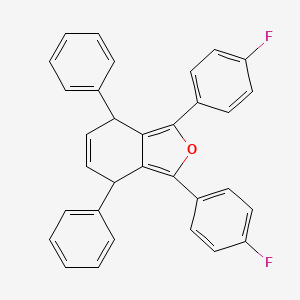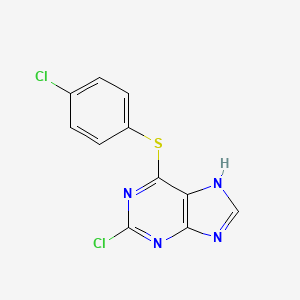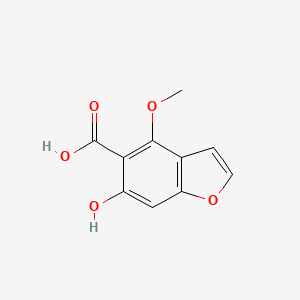
5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- is a benzofuran derivative known for its unique chemical structure and potential applications in various scientific fields. Benzofuran compounds are characterized by a fused benzene and furan ring system, which imparts distinct physicochemical properties and biological activities. This particular compound, with its hydroxyl and methoxy substituents, exhibits interesting reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- typically involves the following steps:
Starting Material Preparation: The synthesis often begins with the preparation of 2-hydroxy-5-nitrobenzaldehyde.
Cyclization: The key step involves the cyclization of the prepared intermediate to form the benzofuran ring. This can be achieved through a variety of methods, including
Functional Group Modification: Introduction of the hydroxyl and methoxy groups at the desired positions through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antioxidant and antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for further research in drug development and therapeutic applications.
Medicine
In medicine, derivatives of benzofuran compounds have shown promise as anti-tumor and anti-inflammatory agents. The specific substituents on 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- may enhance its biological activity, making it a subject of interest for pharmaceutical research.
Industry
Industrially, this compound can be used in the production of dyes, polymers, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzofurancarboxylic acid, 4-hydroxy-6-methoxy-: Similar structure but different positioning of hydroxyl and methoxy groups.
5-Benzofurancarboxylic acid, 6-hydroxy-4-ethoxy-: Ethoxy group instead of methoxy.
5-Benzofurancarboxylic acid, 6-hydroxy-4-methyl-: Methyl group instead of methoxy.
Uniqueness
The unique positioning of the hydroxyl and methoxy groups in 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
88258-42-8 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c1-14-9-5-2-3-15-7(5)4-6(11)8(9)10(12)13/h2-4,11H,1H3,(H,12,13) |
InChI-Schlüssel |
KDVZWLHVLNXYSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




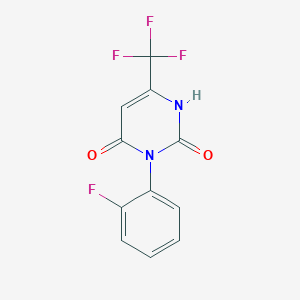

![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)

![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)

![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
